1,3-benzodioxol-5-ylmethyl (1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-benzodioxol-5-ylmethyl (1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring and a cyclopentane carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxol-5-ylmethyl (1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodioxole ring, the preparation of the cyclopentane carboxylate ester, and the coupling of these two moieties under specific reaction conditions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3-benzodioxol-5-ylmethyl (1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-benzodioxol-5-ylmethyl (1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-ylmethyl (1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,3S)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
- Methyl [(1R,3S,4aR,9aS)-6-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano3,4-bbenzofuran-3-yl]acetate
Uniqueness
1,3-benzodioxol-5-ylmethyl (1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylate is unique due to its specific structural features, such as the combination of a benzodioxole ring and a cyclopentane carboxylate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
5421-35-2 |
---|---|
Molecular Formula |
C18H24O4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl (1R,3S)-1-methyl-3-propan-2-ylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C18H24O4/c1-12(2)14-6-7-18(3,9-14)17(19)20-10-13-4-5-15-16(8-13)22-11-21-15/h4-5,8,12,14H,6-7,9-11H2,1-3H3/t14-,18+/m0/s1 |
InChI Key |
SORXWZCCEBTRKW-KBXCAEBGSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@](C1)(C)C(=O)OCC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC(C)C1CCC(C1)(C)C(=O)OCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.